
(3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol is an organic compound characterized by its unique stereochemistry and functional groups. This compound features a phenyl ring substituted with a hydroxy group and a methoxy group, as well as an octane chain with two hydroxyl groups at the third and fifth positions. The stereochemistry is specified as (3R,5S), indicating the spatial arrangement of the substituents around the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with a suitable phenyl derivative, such as 4-hydroxy-3-methoxybenzaldehyde.
Grignard Reaction: The phenyl derivative undergoes a Grignard reaction with an appropriate Grignard reagent to form a secondary alcohol.
Hydroxylation: The secondary alcohol is then subjected to hydroxylation to introduce the hydroxyl groups at the third and fifth positions of the octane chain.
Stereoselective Synthesis: The stereochemistry is controlled through the use of chiral catalysts or chiral auxiliaries to ensure the (3R,5S) configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Catalyst Selection: Chiral catalysts or enzymes may be employed to achieve the desired stereochemistry.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol involves its interaction with molecular targets and pathways. The compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,5S)-1-(4-hydroxyphenyl)octane-3,5-diol: Lacks the methoxy group on the phenyl ring.
(3R,5S)-1-(4-methoxyphenyl)octane-3,5-diol: Lacks the hydroxy group on the phenyl ring.
(3R,5S)-1-(4-hydroxy-3-methoxyphenyl)hexane-3,5-diol: Has a shorter carbon chain.
Uniqueness
(3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol is unique due to its specific combination of functional groups and stereochemistry. The presence of both hydroxy and methoxy groups on the phenyl ring, along with the (3R,5S) configuration, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Eigenschaften
Molekularformel |
C15H24O4 |
|---|---|
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
(3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol |
InChI |
InChI=1S/C15H24O4/c1-3-4-12(16)10-13(17)7-5-11-6-8-14(18)15(9-11)19-2/h6,8-9,12-13,16-18H,3-5,7,10H2,1-2H3/t12-,13+/m0/s1 |
InChI-Schlüssel |
SVZGCYLXISBVQK-QWHCGFSZSA-N |
Isomerische SMILES |
CCC[C@@H](C[C@@H](CCC1=CC(=C(C=C1)O)OC)O)O |
Kanonische SMILES |
CCCC(CC(CCC1=CC(=C(C=C1)O)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


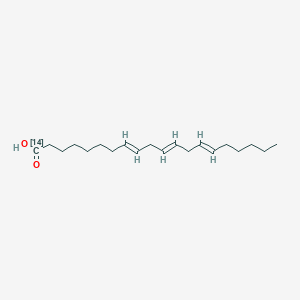
![[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B13418826.png)

![N,N'-1,3-Propanediylbis[2-bromoacetamide]](/img/structure/B13418832.png)
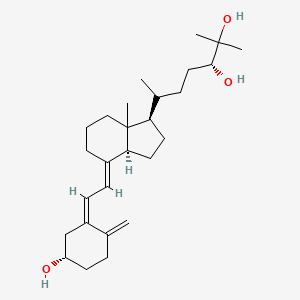
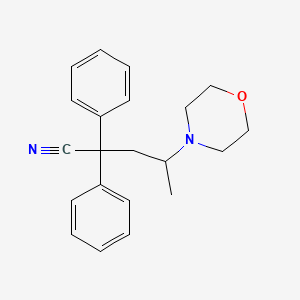
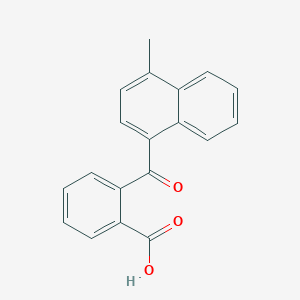
![7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid](/img/structure/B13418845.png)
![(3S,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine;hydrochloride](/img/structure/B13418850.png)
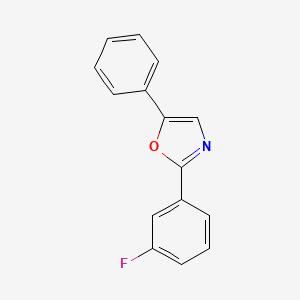
![5-(3-Bromopropyl)-5H-dibenz[b,f]azepine](/img/structure/B13418863.png)
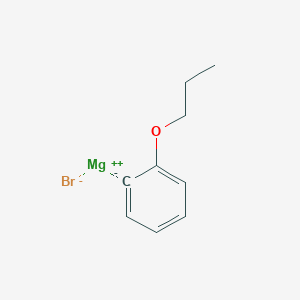
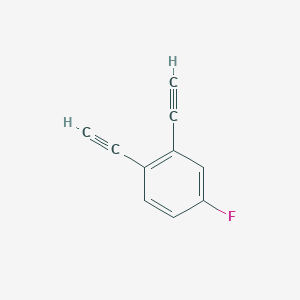
![(2RS)-4-[Bis(1-methylethyl)amino]-2-phenyl-2-(pyridin-2-yl)butanenitrile Dihydrogen Phosphate (Diisopyronitrile Dihydrogen Phosphate)](/img/structure/B13418883.png)
